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Compound of Interest

Compound Name: 2-Ethyl-6-methylaniline

Cat. No.: B166961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-
6-methylaniline (CAS No. 24549-06-2), a key intermediate in various chemical syntheses. The

document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental

protocols for each analytical technique. A logical workflow for the spectroscopic analysis of this

compound is also provided.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 2-Ethyl-6-methylaniline.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

6.89 t 7.5 1H Ar-H (C4-H)

6.69 d 7.5 2H
Ar-H (C3-H, C5-

H)

3.63 br s - 2H -NH₂

2.50 q 7.6 2H -CH₂-CH₃

2.21 s - 3H Ar-CH₃

1.22 t 7.6 3H -CH₂-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

142.8 C-NH₂ (C1)

128.8 Ar-C (C3, C5)

128.0 Ar-C (C2, C6)

120.7 Ar-C (C4)

24.5 -CH₂-CH₃

18.0 Ar-CH₃

14.1 -CH₂-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3443 Strong N-H Stretch

3360 Strong N-H Stretch

3050 Medium Aromatic C-H Stretch

2965 Strong Aliphatic C-H Stretch

2930 Strong Aliphatic C-H Stretch

2871 Strong Aliphatic C-H Stretch

1621 Strong N-H Bend

1475 Strong Aromatic C=C Stretch

1270 Medium C-N Stretch

769 Strong C-H Out-of-plane Bend

Sample Preparation: Neat, thin film between KBr plates

Table 4: Mass Spectrometry Data[1]
m/z Relative Intensity (%) Assignment

135 85 [M]⁺ (Molecular Ion)

120 100 [M-CH₃]⁺ (Base Peak)

91 20 [C₇H₇]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 2-
Ethyl-6-methylaniline.

Materials:

High-field NMR spectrometer (e.g., 300 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS) as an internal standard

2-Ethyl-6-methylaniline sample

Pasteur pipette

Procedure:

Sample Preparation: Approximately 10-20 mg of 2-Ethyl-6-methylaniline was dissolved in

approximately 0.7 mL of CDCl₃ in a clean, dry vial. A small amount of TMS was added as an

internal standard. The solution was then transferred to an NMR tube using a Pasteur pipette

to a height of approximately 4-5 cm.

Instrument Setup: The NMR spectrometer was tuned and locked onto the deuterium signal of

the CDCl₃. Shimming was performed to optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: A standard one-pulse sequence was used to acquire the proton spectrum. Key

parameters included a spectral width of approximately 15 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16

or 32) were averaged to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence was used to acquire the carbon spectrum.

Key parameters included a spectral width of approximately 220 ppm, a relaxation delay of

2-5 seconds, and a larger number of scans (typically 1024 or more) to achieve adequate

signal intensity.
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Data Processing: The raw data (Free Induction Decay - FID) was processed by applying a

Fourier transform, followed by phase and baseline correction to obtain the final spectra.

Chemical shifts were referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Ethyl-6-methylaniline by analyzing its

infrared absorption spectrum.

Materials:

Fourier Transform Infrared (FTIR) spectrometer

Potassium bromide (KBr) salt plates

2-Ethyl-6-methylaniline sample (liquid)

Pasteur pipette

Procedure:

Sample Preparation: A single drop of neat 2-Ethyl-6-methylaniline was placed onto the

surface of a clean, dry KBr salt plate using a Pasteur pipette. A second KBr plate was

carefully placed on top to create a thin liquid film between the two plates.

Instrument Setup: The FTIR spectrometer was purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum of the

empty KBr plates was recorded.

Data Acquisition: The KBr plates containing the sample were placed in the sample holder of

the spectrometer. The infrared spectrum was recorded over a range of 4000-400 cm⁻¹. A

number of scans (e.g., 16 or 32) were co-added to improve the signal-to-noise ratio. The

background spectrum was automatically subtracted from the sample spectrum.

Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption

bands corresponding to the various functional groups present in the molecule.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Ethyl-6-
methylaniline.

Materials:

Gas Chromatograph-Mass Spectrometer (GC-MS)

Helium carrier gas

2-Ethyl-6-methylaniline sample

Suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

Sample Preparation: A dilute solution of 2-Ethyl-6-methylaniline was prepared in a volatile

solvent like ethyl acetate.

GC Separation: A small volume (typically 1 µL) of the sample solution was injected into the

GC. The sample was vaporized and carried by the helium gas through a capillary column

(e.g., a nonpolar DB-5 or similar). The oven temperature was programmed to ramp from a

low initial temperature to a higher final temperature to ensure good separation of the analyte

from any impurities.

MS Analysis: As the 2-Ethyl-6-methylaniline eluted from the GC column, it entered the ion

source of the mass spectrometer.

Ionization: The molecules were bombarded with a beam of high-energy electrons (typically

70 eV) causing them to ionize and fragment (Electron Ionization - EI).

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Data Acquisition and Analysis: The detector recorded the abundance of each ion at a specific

m/z value, generating a mass spectrum. The spectrum was then analyzed to identify the
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molecular ion peak and the major fragment ions, providing information about the molecular

weight and structure of the compound.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Ethyl-6-methylaniline.

Spectroscopic Analysis Workflow for 2-Ethyl-6-methylaniline
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Caption: A logical workflow for the spectroscopic analysis of 2-Ethyl-6-methylaniline.
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To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of 2-Ethyl-6-
methylaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166961#spectroscopic-data-for-2-ethyl-6-
methylaniline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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